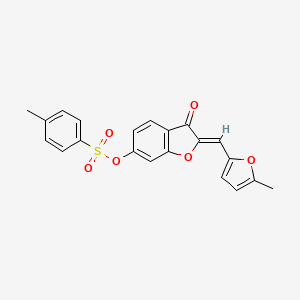![molecular formula C18H15N5O B2437684 4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 941915-05-5](/img/structure/B2437684.png)
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, also known as PDP, is a heterocyclic compound that has attracted significant attention from the scientific community due to its potential applications in drug development. PDP is a pyrazolopyridazinone derivative that exhibits a unique structure and has shown promising results in various scientific studies.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Behavior
The compound and its derivatives are part of extensive research on pyrazolopyridines, highlighting innovative synthesis methods and chemical reactivity. A study by El‐Borai et al. (2013) discusses the microwave-assisted synthesis of pyrazolopyridine derivatives, showcasing conventional heating and microwave irradiation techniques. These compounds were evaluated for their antioxidant, antitumor, and antimicrobial activities, suggesting their significant potential in medicinal chemistry (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimicrobial and Antitumor Activities
Research on pyrazolopyridine derivatives extends to exploring their antimicrobial and antitumor potentials. Flefel et al. (2018) synthesized novel pyridine and fused pyridine derivatives, subjecting them to in vitro antimicrobial and antioxidant activity screenings. These compounds displayed moderate to good binding energies towards GlcN-6-P synthase, a target protein, indicating their relevance in developing new therapeutic agents (Flefel, El-Sofany, El-Shahat, Naqvi, & Assirey, 2018).
Antiviral Research
Antiviral research on pyrazolopyridine derivatives was conducted by Attaby et al. (2006), who synthesized heterocyclic compounds derived from 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone. These compounds were evaluated for their cytotoxicity and antiviral activities against HSV1 and HAV-MBB, illustrating their potential in antiviral therapy (Attaby, Elghandour, Ali, & Ibrahem, 2006).
Drug Discovery and Pharmacological Applications
In drug discovery, pyrazolopyridine derivatives are explored for their therapeutic potential. Giovannoni et al. (2006) researched novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity. These compounds, particularly promising for treating erectile dysfunction, highlight the therapeutic application possibilities of pyrazolopyridine derivatives in addressing specific health conditions (Giovannoni, Vergelli, Biancalani, Cesari, Graziano, Biagini, Gràcia, Gavaldà, & Dal Piaz, 2006).
Propiedades
IUPAC Name |
4-methyl-1-phenyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O/c1-13-16-11-20-23(15-8-3-2-4-9-15)17(16)18(24)22(21-13)12-14-7-5-6-10-19-14/h2-11H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDUQAMIJNWULN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-Chlorophenyl)methyl]-7-(4-methylphenyl)sulfonyl-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2437601.png)
![4-[4-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine](/img/structure/B2437602.png)
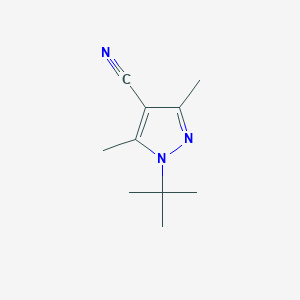
![(E)-2-amino-N-benzyl-1-((thiophen-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2437607.png)
![4-chloro-2,5-dimethyl-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B2437612.png)
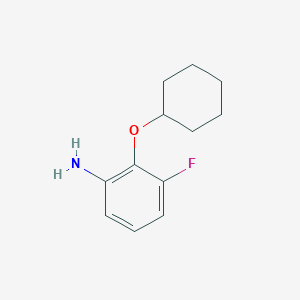
![N-butyl-2-(2,4-dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2437615.png)
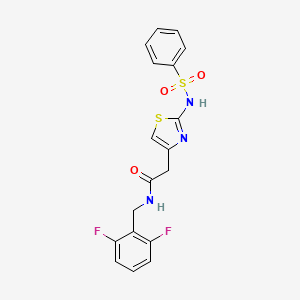
![11-(6-Cyclobutylpyrimidin-4-yl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2437617.png)
![2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2437618.png)
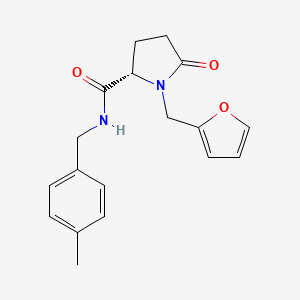
![{2-methyl-5-[4-(methylsulfonyl)phenyl]-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methyl 3-methoxybenzenecarboxylate](/img/structure/B2437621.png)
![3-chloro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-methylbenzene-1-sulfonamide](/img/structure/B2437622.png)
